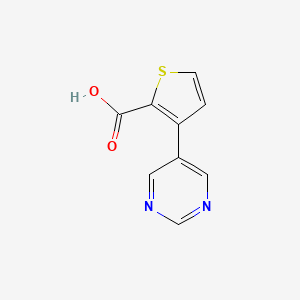
3-(Morpholin-4-yl)oxan-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Morpholin-4-yl)oxan-4-amine is an organic compound that features both a morpholine ring and an oxane ring. This compound is of interest due to its unique structure, which combines the properties of morpholine and oxane, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Morpholin-4-yl)oxan-4-amine typically involves the reaction of morpholine with oxirane derivatives under controlled conditions. One common method includes the use of 1,2-amino alcohols and aziridines as starting materials. The reaction proceeds through a sequence of coupling, cyclization, and reduction reactions, often catalyzed by transition metals .
Industrial Production Methods
Industrial production of this compound can be scaled up using eco-friendly and cost-effective processes. These methods often involve the use of solid-phase synthesis techniques and the application of green chemistry principles to minimize waste and reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Morpholin-4-yl)oxan-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: THF, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxane derivatives, while reduction can produce various amine derivatives .
Wissenschaftliche Forschungsanwendungen
3-(Morpholin-4-yl)oxan-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug design.
Industry: Utilized in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 3-(Morpholin-4-yl)oxan-4-amine involves its interaction with various molecular targets. It can act as an inhibitor of specific enzymes, affecting pathways related to cytokinesis and cell cycle regulation. The compound’s structure allows it to bind to active sites on enzymes, thereby modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Morpholine: A six-membered ring containing both oxygen and nitrogen atoms.
Oxane: A six-membered ring containing an oxygen atom.
Uniqueness
3-(Morpholin-4-yl)oxan-4-amine is unique due to its combination of morpholine and oxane rings, which imparts distinct chemical and biological properties. This dual-ring structure enhances its versatility and effectiveness in various applications compared to compounds containing only one of these rings .
Conclusion
This compound is a compound of significant interest due to its unique structure and wide range of applications
Eigenschaften
Molekularformel |
C9H18N2O2 |
|---|---|
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
3-morpholin-4-yloxan-4-amine |
InChI |
InChI=1S/C9H18N2O2/c10-8-1-4-13-7-9(8)11-2-5-12-6-3-11/h8-9H,1-7,10H2 |
InChI-Schlüssel |
CLWSDEIIIXMEDC-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC(C1N)N2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


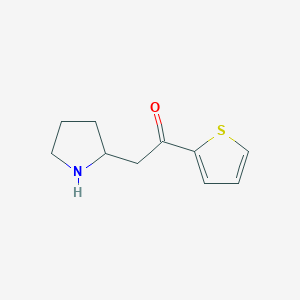
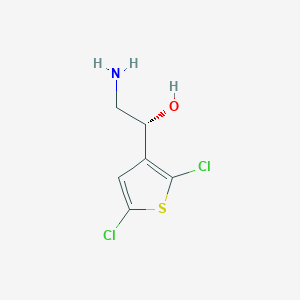
![3-Methoxy-6',7'-dihydro-5'H-spiro[cyclobutane-1,4'-thieno[3,2-c]pyridine]](/img/structure/B13304217.png)
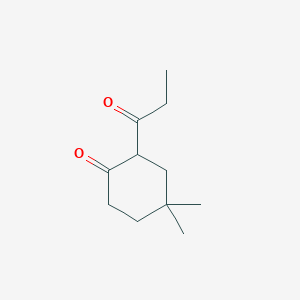

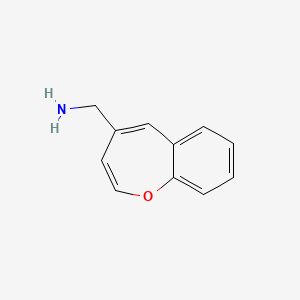
![1-[2-(4-Chloro-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one](/img/structure/B13304230.png)
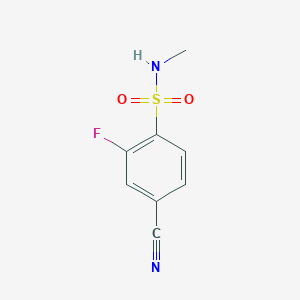
amine](/img/structure/B13304234.png)
![(Pyridin-4-ylmethyl)[1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B13304237.png)
![2-[(3-Methylbutan-2-yl)amino]cyclohexan-1-ol](/img/structure/B13304252.png)
![3-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B13304255.png)

